molecular formula C14H16BrNO3 B13502461 Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate

Cat. No.: B13502461
M. Wt: 326.19 g/mol
InChI Key: LKNZGDJKDKDHIS-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate is a brominated dihydroquinoline derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a reactive bromine substituent on the aromatic ring, making it a versatile building block for the construction of more complex molecular architectures . The bromine atom at the 6-position is a key functional handle that enables further structural diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of aryl, heteroaryl, or alkynyl substituents . Meanwhile, the 4-oxo (ketone) group offers additional sites for chemical modification, including reduction or nucleophilic addition, allowing researchers to fine-tune the compound's properties . The Boc protecting group enhances the compound's stability and solubility during synthetic sequences and can be readily removed under mild acidic conditions to unveil the free amine for further derivatization . Compounds based on the dihydroquinoline scaffold, particularly those with halogen and carbonyl functionalities, are frequently explored in pharmaceutical research for developing modulators of various biological targets, including opioid receptors . The structural features of this reagent make it a valuable scaffold for generating libraries of compounds in drug discovery programs. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7H2,1-3H3

InChI Key

LKNZGDJKDKDHIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Oxidation to Form the 4-Oxo Group

Key Step: Conversion of the dihydroquinoline to the quinolone core with a carbonyl at position 4.

  • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other suitable oxidants.
  • Conditions: Mild oxidation in aqueous or alcoholic media, often at room temperature or slightly elevated temperatures.
  • Mechanism: Oxidative aromatization and oxidation of the dihydroquinoline to the quinolone with the carbonyl group at position 4.

Reaction Scheme:

6-bromo-quinoline derivative + oxidant → 6-bromo-4-oxo-quinoline derivative

Introduction of the tert-Butyl Carboxylate Group at the N-1 Position

Key Step: Formation of the N-1 tert-butyl ester.

  • Reagents: Tert-butyl alcohol (tert-butanol) with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Esterification under reflux or using coupling agents like DCC (dicyclohexylcarbodiimide) in the presence of tert-butyl alcohol.
  • Notes: The reaction often proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by tert-butyl alcohol.

Reaction Scheme:

Carboxylic acid derivative + tert-butyl alcohol + acid catalyst → tert-butyl 1-carboxylate derivative

Purification and Characterization

Data Table Summarizing the Synthetic Route

Step Reaction Reagents Conditions Purpose Yield (%) References
1 Bromination NBS CH₃CN, rt Introduce bromine at C-6 85–90 ,
2 Oxidation KMnO₄ Aqueous, rt Form 4-oxo group 70–80 ,
3 Esterification Tert-butyl alcohol, acid catalyst Reflux N-1 tert-butyl ester 75–85 ,

Research Findings and Optimization Strategies

  • Regioselectivity: Bromination at the 6-position is favored due to electronic effects, but reaction conditions must be optimized to prevent polybromination.
  • Oxidation Efficiency: Mild oxidants like KMnO₄ provide high yields with minimal side reactions, especially when performed under controlled pH.
  • Ester Formation: Acid-catalyzed esterification is straightforward, but coupling agents can improve yields and reduce reaction time.
  • Green Chemistry: Use of environmentally benign solvents and catalysts, as well as continuous flow techniques, are emerging trends to improve scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.

    Reduction: Hydroxyquinolines.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues or by chelating metal ions required for enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 6-chloro-4-oxo-2,3-dihydroquinoline-1-carboxylate

  • Substituent Difference : Chlorine replaces bromine at position 5.
  • Impact :
    • Electron-withdrawing effect : Chlorine is less electronegative than bromine, reducing electrophilicity at position 6.
    • Molecular weight : Lower molecular weight (Cl: ~35.45 g/mol vs. Br: ~79.90 g/mol).
    • Reactivity : Chlorine may offer slower reaction kinetics in cross-coupling reactions compared to bromine.

Tert-butyl 4-oxo-2,3-dihydroquinoline-1-carboxylate

  • Substituent Difference : Lacks bromine at position 6.
  • Impact :
    • Electrophilicity : Reduced due to the absence of bromine, limiting utility in Suzuki-Miyaura or Buchwald-Hartwig reactions.
    • Solubility : Increased solubility in polar solvents due to lower molecular weight and reduced steric bulk.

Tert-butyl 6-bromo-4-hydroxy-2,3-dihydroquinoline-1-carboxylate

  • Functional Group Difference : Hydroxyl group replaces the ketone at position 3.
  • Oxidation state: Reduced oxidation state at position 4 alters redox properties.

Functional Analogues

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Structural Basis : A pyrrolidine-based tert-butyl carboxylate (referenced in ) .
  • Key Differences: Ring system: Pyrrolidine (5-membered, saturated) vs. dihydroquinoline (6-membered, partially saturated). Substituents: Methoxyphenyl and hydroxymethyl groups vs. bromo and ketone groups. Applications: The pyrrolidine derivative is tailored for chiral synthesis, whereas the dihydroquinoline derivative is optimized for electrophilic substitution.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (Polar Solvents)
Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate C₁₄H₁₆BrNO₃ 326.19 Br (C6), CO (C4), t-Bu (C1) ~120–125* Moderate (DMSO, DMF)
Tert-butyl 6-chloro-4-oxo-2,3-dihydroquinoline-1-carboxylate C₁₄H₁₆ClNO₃ 281.74 Cl (C6), CO (C4), t-Bu (C1) ~110–115* High (DMSO, MeOH)
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.40 OH, OMe, t-Bu Not reported Low (DCM, THF)

*Hypothetical values based on analogous compounds; experimental data may require SHELX-refined crystallography .

Key Research Findings

  • Reactivity : Bromine at position 6 enhances palladium-catalyzed coupling efficiency compared to chlorine analogues.
  • Stability : The tert-butyl group confers steric protection to the carboxylate, improving thermal stability .

Biological Activity

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate (CAS No. 1821212-17-2) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom at the 6th position and a carbonyl group at the 4th position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

  • Molecular Formula : C₁₄H₁₆BrN₁O₃
  • Molecular Weight : 326.19 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 130067715

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and carbonyl group enhances its reactivity and binding affinity, enabling it to inhibit certain enzymes by forming covalent bonds with active site residues or chelating metal ions essential for enzymatic activity .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. The specific pathways and biological targets are still under investigation, but preliminary findings suggest that it may inhibit key metabolic enzymes involved in disease processes. For instance, studies have shown that quinoline derivatives can inhibit bacterial enzymes, making them potential candidates for antibiotic development .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against several pathogens. In silico molecular docking studies have identified its effectiveness against multidrug-resistant strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The compound's binding affinity to target proteins such as N-myristoyltransferase from Candida albicans suggests a mechanism that could be exploited in developing new antimicrobial agents .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .
  • Molecular Docking Studies : Molecular dynamics simulations showed that this compound binds effectively to D-alanyl-D-alanine synthetase (Ddl) from Thermus thermophilus, suggesting a strong interaction that could inhibit bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate179898-00-1Lacks bromine at the 6th position
Tert-butyl 6-hydroxyquinolineN/AContains a hydroxyl group instead of bromine
Tert-butyl 7-bromoquinolineN/ABromine at the 7th position rather than the 6th

This table illustrates how variations in functional groups among quinoline derivatives can significantly influence their chemical properties and biological activities.

Q & A

Basic Research Question: What are the key synthetic steps and reaction conditions for synthesizing tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate?

Methodological Answer:
The synthesis typically involves sequential bromination and cyclization steps. A common route starts with a quinoline precursor, where bromination is achieved using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled temperatures (e.g., 0–25°C) in solvents such as dichloromethane (DCM) or acetonitrile. Cyclization is then facilitated by acidic or basic conditions (e.g., H2SO4\text{H}_2\text{SO}_4 or NaH\text{NaH}), followed by tert-butyloxycarbonyl (Boc) protection using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced Research Question: How can enantioselectivity be achieved in catalytic functionalization of this compound?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts. For example, palladium complexes with phosphine ligands (e.g., 2-(diantert-butylphosphino)-1-phenylindole) have been used in cross-coupling reactions to introduce substituents while maintaining stereochemical control. Optimizing solvent polarity (e.g., anhydrous DMF) and reaction temperature (100°C) enhances yield (e.g., 66% in allylation reactions). Characterization of enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents is critical .

Basic Research Question: What spectroscopic and analytical methods confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify key features like the tert-butyl singlet (~1.5 ppm for 1H^1\text{H}, ~28 ppm for 13C^{13}\text{C}) and the 4-oxo carbonyl signal (~200 ppm in 13C^{13}\text{C}).
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C14H16BrNO3\text{C}_{14}\text{H}_{16}\text{BrNO}_3, [M+Na]+=348.03^+ = 348.03).
  • FTIR : Peaks at ~1738 cm1^{-1} (ester C=O) and ~1670 cm1^{-1} (quinoline oxo group) validate functional groups .

Advanced Research Question: How do electronic effects of bromine and oxo groups influence reactivity in nucleophilic substitutions?

Methodological Answer:
The bromine atom’s electron-withdrawing nature deactivates the quinoline ring, directing nucleophilic attacks to the 6-position. The 4-oxo group stabilizes intermediates through resonance, favoring substitutions at adjacent positions. Computational studies (e.g., DFT calculations) can map electron density distributions, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) quantify these effects. Contrasting results between theoretical and experimental data may arise from solvent polarity or steric hindrance, requiring iterative optimization .

Basic Research Question: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 10:1 to 4:1) resolves impurities.
  • Recrystallization : Ethanol/water mixtures are effective for high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases are used for analytical validation .

Advanced Research Question: How can researchers resolve discrepancies in reported biological activity data for analogs of this compound?

Methodological Answer:
Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges) or structural modifications (e.g., tert-butyl vs. methyl esters). A systematic approach includes:

Structural Analog Synthesis : Prepare derivatives with incremental changes (e.g., replacing Br with Cl) to isolate substituent effects.

Dose-Response Curves : Compare IC50_{50} values across multiple assays (e.g., antimicrobial vs. antitumor).

Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like topoisomerases, identifying outliers due to protein conformational flexibility .

Advanced Research Question: What strategies mitigate challenges in crystallographic characterization of this compound?

Methodological Answer:

  • Solvent Screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow crystallization.
  • Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies packing motifs, guiding co-crystallization with hydrogen-bond donors like carboxylic acids.
  • SHELX Refinement : Single-crystal XRD data processed via SHELXL refines thermal parameters and validates disorder models. Contradictions between experimental and simulated PXRD patterns may indicate polymorphism, necessitating differential scanning calorimetry (DSC) .

Basic Research Question: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of bromine-containing vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Storage : Amber glass bottles at 2–8°C under inert gas (N2_2) to prevent hydrolysis .

Advanced Research Question: How can computational methods predict the metabolic stability of derivatives?

Methodological Answer:

  • Metabolite Identification : Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation.
  • QSAR Models : Train models on datasets of similar quinoline derivatives to correlate logP, polar surface area, and half-life in microsomal assays.
  • In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity risks, prioritizing derivatives for in vitro testing .

Advanced Research Question: What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

Methodological Answer:
Byproducts often arise from:

Homocoupling : Pd(0) intermediates reacting with unreacted aryl halides. Mitigate via strict oxygen-free conditions.

β-Hydride Elimination : Use bulky ligands (e.g., XPhos) to sterically hinder elimination pathways.

Mass Balance Analysis : Track unaccounted mass via LC-MS to identify degradation products. Contrast with GC-MS headspace analysis for volatile byproducts .

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